Purvalanol B

Catalog No.
S540646
CAS No.
212844-54-7
M.F
C20H25ClN6O3
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purvalanol B

CAS Number

212844-54-7

Product Name

Purvalanol B

IUPAC Name

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid

Molecular Formula

C20H25ClN6O3

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1

InChI Key

ZKDXRFMOHZVXSG-HNNXBMFYSA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

Purvalanol B; NG 95; NG-95; NG95.

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl

Description

The exact mass of the compound Purvalanol B is 432.1677 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. It belongs to the ontological category of purvalanol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purvalanol B is a small molecule with promising applications in scientific research, particularly due to its ability to inhibit cyclin-dependent kinases (cdks) []. Here's a breakdown of its key research applications:

Selective Cdk Inhibition

Purvalanol B acts as a potent and selective inhibitor of cdks, a family of enzymes crucial for cell cycle progression. Studies have shown it to have exceptionally low IC50 values (half maximal inhibitory concentration) against cdk1, cdk2, and cdk5, ranging from 6 to 9 nM []. This indicates its high binding affinity and effectiveness in inhibiting these specific cdks.

The selectivity of Purvalanol B is another significant aspect. It exhibits minimal inhibitory activity against other protein kinases, with IC50 values exceeding 10,000 nM []. This characteristic minimizes off-target effects and allows researchers to focus on the specific effects of cdk inhibition.

Antiproliferative Properties

Due to its cdk inhibitory action, Purvalanol B demonstrates antiproliferative properties in cellular models []. This means it can suppress the uncontrolled growth of cells, which is a key factor in cancer research. The mechanism behind this effect is thought to involve the ERK1 and ERK2 signaling pathway []. These proteins play a role in cell proliferation, and Purvalanol B's influence on this pathway contributes to its antiproliferative activity.

Purvalanol B, also known as NG 95, is a selective inhibitor of cyclin-dependent kinases (CDKs), particularly targeting CDK1, CDK2, and CDK4. It belongs to the class of 6-aminopurines, which are purines containing an amino group at position six. The chemical formula for Purvalanol B is C20H25ClN6O3, with a molecular weight of approximately 432.90 g/mol. This compound has garnered attention for its potential applications in cancer treatment due to its ability to inhibit cell cycle progression by interfering with the activity of cyclin-dependent kinases, which are crucial regulators of the cell cycle .

Purvalanol B acts as an ATP-competitive inhibitor for specific CDKs [, ]. This means it competes with the natural cellular energy molecule ATP for binding to the CDK enzyme, thereby disrupting its activity and cell cycle progression [, ]. Studies suggest Purvalanol B might also influence cellular pathways beyond CDK inhibition [].

Purvalanol B functions primarily through competitive inhibition of ATP binding at the active site of CDKs. This inhibition disrupts the phosphorylation of target proteins necessary for cell cycle progression. The compound exhibits high potency against various CDK-cyclin complexes, with IC50 values around 6 nM for CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35 . The mechanism of action involves the formation of a stable complex between Purvalanol B and the kinase domain of CDKs, effectively blocking their catalytic activity and leading to cell cycle arrest .

Purvalanol B has demonstrated significant biological activity in various cellular models. It induces apoptosis in cancer cells by activating signaling pathways associated with programmed cell death. Specifically, it has been shown to mediate antiproliferative effects via extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2) pathways . Additionally, Purvalanol B promotes autophagy in cellular models, contributing to its potential as an anticancer agent by enhancing the degradation of cellular components and preventing tumor growth .

The synthesis of Purvalanol B involves several key steps that typically include the formation of the purine scaffold followed by various substitutions to achieve the desired biological activity. A common synthetic route includes the reaction of specific precursors under controlled conditions to yield the final product. For example, one method involves heating a mixture of 2-chloro-N-(2-(5-(dimethylamino)naphthalene-1-sulfonamido) ethyl)-4-(2-fluoro-9-isopropyl-9H-purin-6-ylamino)benzamide with R-(-)-2-amino-3-methyl-1-butanol in n-butanol at elevated temperatures for an extended period .

Purvalanol B is primarily researched for its application in cancer therapeutics due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells. Its selectivity for cyclin-dependent kinases makes it a valuable candidate for targeted cancer therapies aimed at disrupting abnormal cell cycle regulation commonly seen in tumors . Furthermore, it has potential applications in studying cell cycle dynamics and the role of CDKs in various biological processes.

Research on Purvalanol B has highlighted its interactions with various cellular proteins and signaling pathways. It has been shown to interact with multiple substrates involved in neuronal development and apoptosis regulation. Notably, Purvalanol B affects proteins such as SRC, NOS3, and p53/TP53, influencing pathways that regulate cell survival and differentiation . Studies have also indicated that it can modulate actin dynamics through phosphorylation of small GTPases like RAC1 and CDC42, which are critical for cytoskeletal organization and cellular motility .

Several compounds share structural similarities with Purvalanol B and exhibit comparable biological activities as CDK inhibitors. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaTargeted CDKsUnique Features
Purvalanol BC20H25ClN6O3CDK1, CDK2, CDK4Selective inhibitor with potent antiproliferative effects
RoscovitineC18H20N4O3CDK2Known for its ability to induce apoptosis in various cancer types
OlomoucineC16H17N5OCDK1, CDK2Exhibits broader kinase inhibition beyond CDKs
FlavopiridolC19H18N4O5SCDK1, CDK2First identified as a potent pan-CDK inhibitor; used in clinical trials

Purvalanol B is unique among these compounds due to its specific selectivity towards certain cyclin-dependent kinases while exhibiting strong antiproliferative properties without broadly affecting other kinases.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

432.1676664 g/mol

Monoisotopic Mass

432.1676664 g/mol

Heavy Atom Count

30

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Purvalanol B

Dates

Modify: 2023-08-15
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